Cholesteryl acetate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-20,23-27H,7-9,11-18H2,1-6H3/t20-,23+,24+,25-,26+,27+,28+,29-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUGISPSHIFXEHZ-VEVYEIKRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60889358 |

Source

|

| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60889358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline powder; [Acros Organics MSDS], Solid |

Source

|

| Record name | Cholesterol acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12969 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cholesteryl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003822 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

604-35-3 |

Source

|

| Record name | (-)-Cholesteryl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=604-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholesterol acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60889358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cholest-5-en-3-β-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.152 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHOLESTERYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OTA9A3781T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cholesteryl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003822 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Cholesteryl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl acetate (B1210297), a cholesterol ester, is a vital molecule in various biological and industrial contexts. As a significant component of lipoproteins, it plays a crucial role in cholesterol transport and metabolism, making it a key area of interest in atherosclerosis research. Beyond its biological significance, cholesteryl acetate's unique liquid crystal properties have led to its use in various technological applications. This technical guide provides an in-depth overview of the core physical properties of cholesteryl acetate, detailed experimental protocols for their determination, and a visualization of its role in key biological pathways.

Core Physical Properties

The physical characteristics of cholesteryl acetate are fundamental to its behavior in both biological systems and material science applications. A summary of its key quantitative properties is presented below.

Data Presentation: Physical Properties of Cholesteryl Acetate

| Property | Value | Source(s) |

| Molecular Formula | C₂₉H₄₈O₂ | [1] |

| Molecular Weight | 428.69 g/mol | [2] |

| Appearance | White to off-white crystalline powder or solid.[3] | [3] |

| Melting Point | 112-114 °C | |

| Boiling Point | ~493.3 °C (estimated) | |

| Solubility | ||

| Water | Insoluble | |

| Ethanol | 33.33 mg/mL (requires sonication) | |

| Chloroform | Slightly soluble | |

| Methanol | Slightly soluble | |

| DMSO | Insoluble | |

| Crystal System | Monoclinic | |

| Space Group | P2₁ |

Experimental Protocols

Accurate determination of the physical properties of cholesteryl acetate is essential for research and development. The following sections detail the methodologies for key experimental procedures.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid.

Principle: The temperature at which the solid and liquid phases of a substance are in equilibrium is its melting point. For pure crystalline compounds, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle (if sample is not a fine powder)

-

Spatula

Procedure:

-

Sample Preparation: If the cholesteryl acetate sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube.

-

Packing the Sample: Invert the capillary tube and tap the sealed end gently on a hard surface to pack the solid into the bottom. The packed sample height should be approximately 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating:

-

If the approximate melting point is known (around 112-114 °C), heat the sample at a moderate rate until the temperature is about 20 °C below the expected melting point.

-

Reduce the heating rate to approximately 1-2 °C per minute as the expected melting point is approached.

-

-

Observation and Recording:

-

Record the temperature at which the first droplet of liquid appears. This is the beginning of the melting range.

-

Record the temperature at which the last crystal melts. This is the end of the melting range.

-

-

Purity Assessment: A sharp melting range (1-2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Solubility Determination

Understanding the solubility of cholesteryl acetate in various solvents is crucial for its handling, formulation, and application.

Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The "like dissolves like" principle is a general guideline, where polar solutes dissolve in polar solvents and nonpolar solutes in nonpolar solvents.

Apparatus:

-

Small test tubes or vials

-

Vortex mixer or shaker

-

Graduated pipettes or micropipettes

-

Analytical balance

Procedure:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, chloroform, hexane).

-

Sample Preparation: Weigh a precise amount of cholesteryl acetate (e.g., 10 mg) and place it into a clean, dry test tube.

-

Solvent Addition: Add a measured volume of the selected solvent (e.g., 1 mL) to the test tube.

-

Mixing: Vigorously agitate the mixture using a vortex mixer or by shaking for a predetermined amount of time (e.g., 1-2 minutes) to ensure thorough mixing.

-

Observation:

-

Visually inspect the mixture to determine if the solid has completely dissolved.

-

If the solid has dissolved, the compound is considered soluble under these conditions.

-

If some solid remains, the compound is considered sparingly soluble or insoluble.

-

-

Quantitative Determination (Optional):

-

If a more precise solubility value is required, a saturated solution can be prepared by adding an excess of cholesteryl acetate to the solvent and allowing it to equilibrate (with continuous stirring) at a constant temperature.

-

The undissolved solid is then removed by filtration or centrifugation.

-

The concentration of cholesteryl acetate in the supernatant can be determined using an appropriate analytical technique (e.g., HPLC, GC-MS).

-

-

Reporting: Report the solubility as mass per unit volume (e.g., mg/mL) or as a qualitative assessment (soluble, slightly soluble, insoluble).

Visualizations

Role of Cholesteryl Esters in Lipoprotein Metabolism

Cholesteryl acetate is a type of cholesteryl ester. This diagram illustrates the central role of cholesteryl esters in the transport and metabolism of cholesterol within lipoproteins, a process critical in both health and disease, particularly atherosclerosis.

Caption: Overview of lipoprotein metabolism highlighting the role of cholesteryl ester formation.

Experimental Workflow: Melting Point Determination

This diagram outlines the logical steps involved in determining the melting point of a solid compound like cholesteryl acetate.

Caption: Workflow for determining the melting point of a crystalline solid.

References

An In-depth Technical Guide to Cholesteryl Acetate: Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl acetate (B1210297), an ester of cholesterol, is a vital molecule in biochemical research and has applications in the formulation of pharmaceuticals and liquid crystal displays. This technical guide provides a comprehensive overview of its chemical structure, molecular formula, and key physicochemical properties. Detailed experimental protocols for its synthesis from cholesterol, subsequent purification, and characterization using various analytical techniques are presented to aid researchers in their laboratory work.

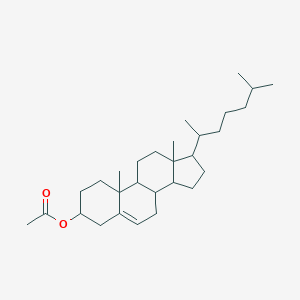

Chemical Structure and Molecular Formula

Cholesteryl acetate is chemically known as (3β)-cholest-5-en-3-yl acetate. It is a cholesteryl ester formed through the formal acylation of the hydroxyl group at the C-3 position of cholesterol with acetic acid.[1] This modification, converting the polar hydroxyl group into a less polar acetate ester, significantly alters its physical properties.

The molecular formula for cholesteryl acetate is C29H48O2 .[1][2][3][4] Its molecular weight is approximately 428.69 g/mol .

Key Structural Features:

-

Steroid Nucleus: A rigid four-ring (perhydrocyclopentanophenanthrene) structure characteristic of all sterols.

-

Acetate Ester Group: Located at the C-3 position, replacing the hydroxyl group of cholesterol.

-

Alkene Group: A double bond is present between C-5 and C-6 in the second ring.

-

Aliphatic Side Chain: An eight-carbon branched chain attached to the C-17 position.

Caption: Derivation of Cholesteryl Acetate from Cholesterol.

Physicochemical and Analytical Data

The properties of cholesteryl acetate are well-documented. The following table summarizes key quantitative data for easy reference.

| Property | Value | Source |

| Molecular Formula | C29H48O2 | |

| Molecular Weight | 428.69 g/mol | |

| Appearance | Fine white crystalline powder | |

| Melting Point | 112-114 °C | |

| Optical Rotation [α]D | -44° (c=2 in chloroform, 24 °C) | |

| Form | Liquid crystal | |

| Solubility | Insoluble in water and DMSO; Soluble in ethanol (B145695) and chloroform. |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of cholesteryl acetate.

Synthesis of Cholesteryl Acetate via Esterification

This protocol describes the acetylation of cholesterol using acetic anhydride.

Materials:

-

Cholesterol (5.0 g)

-

Acetic anhydride (7.5 mL)

-

50 mL round-bottom flask

-

Heating mantle

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Methanol (B129727) (ice-cold)

-

Glass fritted funnel for vacuum filtration

Procedure:

-

Weigh 5.0 g of cholesterol and add it to a 50 mL round-bottom flask.

-

Add 7.5 mL of acetic anhydride to the flask.

-

Set up the apparatus for reflux with a heating mantle and a condenser. Add a magnetic stir bar to the flask.

-

Heat the mixture to reflux and maintain it for one hour with continuous stirring. The solid cholesterol will dissolve as it heats, forming a clear solution which may develop a reddish color.

-

After one hour, remove the flask from the heat and allow it to cool to room temperature. Crystallization should occur spontaneously upon cooling.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Break up the resulting solid mass with a spatula and collect the crude product by vacuum filtration using a glass fritted funnel.

-

Wash the crystals with small portions of ice-cold methanol to remove unreacted acetic anhydride and acetic acid.

-

Dry the crude cholesteryl acetate. The expected yield of crude product is approximately 76%.

Caption: Experimental workflow for the synthesis of cholesteryl acetate.

Purification by Recrystallization

The crude product can be purified to obtain a higher purity solid with a sharp melting point.

Materials:

-

Crude cholesteryl acetate

-

Erlenmeyer flask

-

Hot plate

-

Apparatus for vacuum filtration

Procedure:

-

Transfer the crude cholesteryl acetate to an Erlenmeyer flask.

-

Add a minimal amount of boiling acetone to the flask, just enough to fully dissolve the solid.

-

Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

-

As the solution cools, pure crystals of cholesteryl acetate will form.

-

Cool the flask in an ice bath to complete the crystallization process.

-

Collect the purified crystals by vacuum filtration and wash them with a small amount of cold acetone.

-

Dry the crystals thoroughly. The final product should be a fluffy white powder with a melting point in the range of 112-114 °C.

Analytical Characterization

Thin-Layer Chromatography (TLC):

-

Purpose: To assess the purity of the product and confirm the absence of the starting material, cholesterol.

-

Stationary Phase: Silica gel plate.

-

Mobile Phase (Eluent): A 50:50 mixture of ethyl acetate and cyclohexane (B81311) is effective.

-

Visualization: Staining with a potassium permanganate (B83412) solution followed by gentle heating will reveal the spots. Cholesteryl acetate is less polar than cholesterol and will therefore have a higher Rf value.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the chemical structure.

-

1H-NMR (in CDCl3): Key signals include a multiplet around 5.37 ppm for the vinyl proton (H6), a multiplet at 4.60 ppm for the proton on the carbon bearing the acetate group (H3), and a singlet at 2.03 ppm for the three protons of the acetyl methyl group.

-

13C-NMR (in CDCl3): Characteristic signals appear at 170.60 ppm for the carbonyl carbon of the acetate group, 139.64 ppm and 122.64 ppm for the vinyl carbons (C5 and C6), and 74.01 ppm for the carbon attached to the oxygen (C3).

Infrared (IR) Spectroscopy:

-

Purpose: To identify key functional groups.

-

The IR spectrum will show a strong absorption band characteristic of the ester carbonyl (C=O) stretch, typically around 1735-1740 cm⁻¹.

-

Another significant band will be present for the C-O stretch of the ester group. The characteristic O-H stretch from the cholesterol starting material will be absent.

References

An In-Depth Technical Guide to the Solubility of Cholesteryl Acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cholesteryl acetate (B1210297) in various organic solvents. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other fields where the dissolution of cholesteryl acetate is a critical parameter. This document includes quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of cholesteryl acetate, a cholesterol ester, is a key physical property that dictates its behavior in various chemical and biological systems. Understanding its solubility in different organic solvents is essential for a wide range of applications, including purification, formulation, and in vitro assay development.

The following table summarizes the available quantitative data on the solubility of cholesteryl acetate in several organic solvents at various temperatures. It is important to note that comprehensive quantitative data across a wide spectrum of organic solvents is not extensively available in the public domain. The data presented here has been compiled from peer-reviewed scientific literature.

| Solvent | Temperature (°C) | Solubility (g / 100 g Solvent) |

| Alcohols | ||

| Methanol | 31.5 | 0.390 |

| 32.3 | 0.420 | |

| 35.1 | 0.490 | |

| 39.0 | 0.633 | |

| 41.2 | 0.689 | |

| 44.3 | 0.832 | |

| Ethanol | 11.5 | 0.373 |

| 20.5 | 0.655 | |

| 30.0 | 0.970 | |

| 33.0 | 1.092 | |

| 33.9 | 1.192 | |

| 37.5 | 1.446 | |

| 2-Propanol | 11.8 | 1.230 |

| 20.5 | 1.911 | |

| 30.0 | 2.827 | |

| 33.9 | 3.612 | |

| 36.5 | 5.101 | |

| 37.5 | 5.138 | |

| Ketones | ||

| Acetone | 16.7 | 5.070 |

| 34.5 | 11.553 | |

| 44.0 | 19.900 | |

| Aqueous-Organic Mixtures | ||

| 80% Ethanol + 20% Water | 29.5 | 0.165 |

| 34.5 | 0.206 | |

| 40.0 | 0.261 | |

| 44.2 | 0.412 | |

| 80% Acetone + 20% Water | 29.5 | 0.193 |

| 34.5 | 0.289 | |

| 39.0 | 0.370 | |

| 40.0 | 0.411 | |

| 44.2 | 0.585 |

Qualitative and Semi-Quantitative Solubility Information:

-

Chloroform: Slightly soluble[1]

-

Methanol: Slightly soluble[1]

-

Ethanol: Soluble at 10 mg/mL[2]

-

Dimethyl Sulfoxide (DMSO): Insoluble[2]

-

Water: Insoluble[2]

Experimental Protocol: Determination of Cholesteryl Acetate Solubility by the Gravimetric Method

The gravimetric method is a classic and reliable technique for determining the equilibrium solubility of a compound in a given solvent. This protocol provides a detailed, step-by-step procedure suitable for determining the solubility of cholesteryl acetate.

2.1. Materials

-

Cholesteryl acetate (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (B75204) (e.g., 20 mL glass scintillation vials)

-

Constant temperature incubator/shaker or water bath

-

Syringe filters (Teflon or other solvent-compatible membrane, 0.22 µm pore size)

-

Syringes

-

Pre-weighed evaporation dishes (e.g., aluminum pans)

-

Vacuum oven or desiccator

-

Vortex mixer

2.2. Procedure

-

Preparation of Saturated Solution: a. Add an excess amount of cholesteryl acetate to a vial. The exact amount will depend on the expected solubility, but enough solid should be added to ensure that undissolved solid remains at equilibrium. b. Add a known volume or mass of the selected organic solvent to the vial. c. Securely cap the vial to prevent solvent evaporation. d. Place the vial in a constant temperature incubator/shaker or water bath set to the desired temperature. e. Agitate the mixture for a sufficient period to reach equilibrium. For cholesteryl acetate, a minimum of 24-48 hours is recommended, with continuous gentle agitation.

-

Sample Withdrawal and Filtration: a. After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least 2-4 hours to allow the excess solid to settle. b. Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a syringe. Avoid disturbing the undissolved solid. c. Attach a 0.22 µm syringe filter to the syringe. d. Discard the first few drops of the filtrate to saturate the filter membrane and minimize any potential adsorption effects. e. Filter the remaining supernatant directly into a pre-weighed evaporation dish. Record the exact volume of the filtrate added.

-

Solvent Evaporation and Mass Determination: a. Place the evaporation dish containing the filtrate in a vacuum oven at a temperature slightly above the boiling point of the solvent but well below the melting point of cholesteryl acetate (114-116 °C) to facilitate solvent evaporation. Alternatively, the solvent can be evaporated at a lower temperature under a gentle stream of nitrogen. b. Once all the solvent has evaporated, dry the dish to a constant weight in a vacuum oven or desiccator. c. Weigh the evaporation dish containing the dried cholesteryl acetate on an analytical balance.

2.3. Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility (g / 100 g solvent) = [(Mass of dish + solid) - (Mass of empty dish)] / (Mass of solvent) * 100

The mass of the solvent can be determined from the volume of the filtrate and the density of the solvent at the experimental temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of cholesteryl acetate.

Caption: Experimental workflow for determining cholesteryl acetate solubility via the gravimetric method.

References

The Natural Occurrence of Cholesteryl Acetate: A Technical Guide for Researchers

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl acetate (B1210297), an ester of cholesterol and acetic acid, is a naturally occurring lipid molecule found across a diverse range of organisms, from microorganisms to mammals, including humans. While often studied as a synthetic compound, its endogenous presence points to specific physiological and pathological roles. This technical guide provides a comprehensive overview of the natural occurrence of cholesteryl acetate, its biosynthesis, and its involvement in cellular processes. This document summarizes available quantitative data, details experimental protocols for its analysis, and visualizes key related signaling pathways to serve as a valuable resource for researchers in lipid biology and drug development.

Introduction

Cholesteryl esters are crucial for the transport and storage of cholesterol, preventing the cytotoxicity of excess free cholesterol.[1] Cholesteryl acetate is one such ester, present in various biological fluids and tissues.[2][3] Its presence has been confirmed in humans, the brown dog tick (Rhipicephalus sanguineus), and marine sponges.[4][5] Understanding the natural occurrence and metabolic pathways of cholesteryl acetate is vital for elucidating its role in health and disease, with potential implications for diagnostics and therapeutics.

Natural Occurrence and Quantitative Data

Cholesteryl acetate is a component of the broader cholesteryl ester pool in organisms. While specific quantitative data for cholesteryl acetate is sparse in the literature, data on the composition of cholesteryl esters in various organisms provide an insight into its potential abundance.

Table 1: Fatty Acid Composition of Serum Cholesteryl Esters in Humans

This table represents the typical fatty acid composition of cholesteryl esters found in human serum, indicating the relative prevalence of different acyl chains esterified to cholesterol. Acetate would be a minor component in this profile.

| Fatty Acid | Mean Proportion ( g/100g of total fatty acids) |

| Linoleic acid (18:2) | 50.0 |

| Oleic acid (18:1) | 20.0 |

| Palmitic acid (16:0) | 11.0 |

| Arachidonic acid (20:4) | 6.0 |

| Stearic acid (18:0) | 1.5 |

| Others | 11.5 |

| Data adapted from a study on the fatty acid composition of serum cholesteryl esters as biomarkers of dietary intake. |

Table 2: Total Sterol Concentrations in Select Marine Invertebrates

This table provides context for the overall sterol content in marine organisms where novel cholesteryl esters, including acetate derivatives, have been discovered.

| Phylum | Species | Total Sterol Concentration (mg/g wet weight) |

| Porifera (Sponges) | Thenea muricata | 1.2 ± 1.0 |

| Porifera (Sponges) | Aplysina sp. | 15.4 ± 5.4 |

| Cnidaria | Paramuricea agaricus | 4.1 ± 2.2 |

| Cnidaria | Montastraea cavernosa | 7.2 ± 3.6 |

| Echinodermata | Echinometra lucunter | 12.6 ± 1.2 |

| Data from a study on the sterol composition of deep-sea and coastal marine invertebrates. |

Biosynthesis and Metabolism

The formation of cholesteryl esters, including cholesteryl acetate, is primarily catalyzed by two key enzymes: Acyl-CoA:cholesterol acyltransferase (ACAT), also known as Sterol O-acyltransferase (SOAT), and Lecithin:cholesterol acyltransferase (LCAT).

-

ACAT/SOAT: This intracellular enzyme, located in the endoplasmic reticulum, catalyzes the esterification of cholesterol with fatty acyl-CoAs. There are two isoforms, ACAT1 (SOAT1) and ACAT2 (SOAT2), with differing tissue distributions. ACAT1 is ubiquitously expressed and plays a role in cellular cholesterol homeostasis.

-

LCAT: This enzyme is found in the plasma and is associated with high-density lipoproteins (HDL). LCAT is responsible for the majority of cholesteryl ester formation in the bloodstream, facilitating reverse cholesterol transport.

The hydrolysis of cholesteryl esters back to free cholesterol and a fatty acid is carried out by cholesterol esterases (or hydrolases).

Involvement in Signaling Pathways

Cholesteryl esters, including cholesteryl acetate, are integral to the structure and function of lipid rafts—specialized membrane microdomains enriched in cholesterol and sphingolipids. These rafts serve as organizing centers for signal transduction molecules, influencing their activity.

Role in Lipid Raft Signaling

Cholesteryl esters modulate the organization, fluidity, and protein sorting within lipid rafts. By influencing the localization and activity of signaling proteins such as G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs), cholesteryl esters play a crucial role in various cellular signaling cascades.

References

- 1. researchgate.net [researchgate.net]

- 2. ACAT1 deficiency in myeloid cells promotes glioblastoma progression by enhancing the accumulation of myeloid-derived suppressor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cholesterol, lipid rafts, and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Cholesteryl ester - Wikipedia [en.wikipedia.org]

The Thermochromic Properties of Cholesteryl Acetate Liquid Crystals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the thermochromic properties of cholesteryl acetate (B1210297), a prominent member of the cholesteric class of liquid crystals. Cholesteric liquid crystals are distinguished by their unique sensitivity to temperature, manifesting as a change in color. This phenomenon is rooted in the temperature-dependent pitch of their helical molecular arrangement. While cholesteryl acetate itself exhibits a monotropic liquid crystal phase, its study provides a fundamental understanding of the thermochromic behavior widely utilized in mixtures of cholesteryl esters for various scientific applications.

Physical Principles of Thermochromism in Cholesteric Liquid Crystals

The thermochromic behavior of cholesteryl acetate and other cholesteric liquid crystals arises from their unique molecular architecture. These materials are composed of chiral molecules that self-assemble into a helical structure. The distance required for the molecular directors to complete a full 360° twist is known as the helical pitch.

This helical structure selectively reflects circularly polarized light of a specific wavelength, which is directly proportional to the pitch. As the temperature changes, the degree of twisting in the helical structure is altered, causing the pitch to either expand or contract. This change in pitch results in a corresponding shift in the wavelength of the reflected light, which is observed as a change in color.[1] Generally, as temperature increases, the helical pitch decreases, causing a color shift from red (longer wavelength) to blue (shorter wavelength).

Cholesteryl acetate is classified as a monotropic liquid crystal. This means that the cholesteric (thermochromic) phase is not observed upon heating the crystalline solid but only appears upon cooling the material from its isotropic liquid state. This phase is metastable and will crystallize upon further cooling.

Figure 1: Relationship between temperature and observed color in cholesteric liquid crystals.

Quantitative Data

Phase Transition Temperatures of Cholesteryl Acetate

Cholesteryl acetate exhibits a well-defined melting point from its solid crystalline state to an isotropic liquid. The thermochromic cholesteric phase is typically observed only upon supercooling from this isotropic state.

| Phase Transition | Temperature (°C) | Notes |

| Melting Point (Solid → Isotropic Liquid) | 112 - 114 | Transition observed upon heating.[2][3][4][5] |

| Isotropic → Cholesteric Liquid Crystal | Not specified | Transition observed upon cooling (monotropic). |

| Cholesteric → Solid Crystal | Not specified | Transition observed upon further cooling. |

Temperature-Wavelength Correlation in Cholesteryl Ester Mixtures

| Temperature (°C) | Dominant Reflected Wavelength (nm) | Observed Color |

| 32.6 | ~650 | Red |

| 35.0 | ~580 | Yellow |

| 36.5 | ~520 | Green |

| 38.7 | ~470 | Blue |

Note: This data is representative of a cholesteryl ester mixture and serves to illustrate the thermochromic principle. The exact temperature-color correlation is highly dependent on the specific composition of the liquid crystal mixture.

Experimental Protocols

Characterizing the thermochromic properties of cholesteryl acetate involves several key analytical techniques.

Figure 2: Workflow for characterizing thermochromic liquid crystals.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the temperatures and enthalpies of phase transitions.

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of cholesteryl acetate into a standard aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature, e.g., 40°C.

-

Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature well above its melting point (e.g., 130°C) to ensure it is fully in the isotropic liquid phase.

-

Hold at the high temperature for a few minutes to erase any thermal history.

-

Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature (40°C).

-

Perform a second heating scan under the same conditions as the first.

-

-

Data Analysis: Analyze the resulting thermogram. The endothermic peak on the heating scan corresponds to the melting point. Exothermic peaks on the cooling scan correspond to the isotropic-to-cholesteric transition and the cholesteric-to-solid crystallization.

Polarized Light Microscopy (PLM)

PLM is used to visually observe the distinct textures of the different phases (solid crystal, cholesteric, isotropic liquid).

Methodology:

-

Sample Preparation: Place a small amount of cholesteryl acetate on a clean microscope slide.

-

Heating: Gently heat the slide on a hot stage to melt the sample into its isotropic liquid phase (it will appear dark between crossed polarizers).

-

Observation: Place a coverslip over the molten sample. Position the slide on the microscope stage, which is equipped with a temperature controller.

-

Cooling: Slowly cool the sample while observing it through the microscope with crossed polarizers.

-

Texture Identification: As the sample cools, the appearance of a bright, often colorful, and textured pattern (e.g., "fingerprint" texture) indicates the formation of the cholesteric liquid crystal phase. Further cooling will show the growth of solid crystals from the liquid crystal phase.

Spectrophotometry for Wavelength-Temperature Correlation

This technique quantitatively measures the wavelength of light reflected by the liquid crystal as a function of temperature.

Methodology:

-

Sample Preparation: Apply a thin, uniform layer of the molten cholesteryl ester mixture onto a substrate with a black, light-absorbing background. A specialized temperature-controlled cell (cuvette) for a spectrophotometer is ideal.

-

Instrument Setup: Place the sample in a UV-Vis spectrophotometer equipped with a temperature control system and a reflectance probe. A thermocouple should be placed in close proximity to the sample to accurately record its temperature.

-

Data Acquisition:

-

Cool the sample from its isotropic state into the cholesteric range.

-

Allow the temperature to stabilize at various points within the color-play range.

-

At each stable temperature, record the reflectance spectrum over the visible range (e.g., 400-750 nm).

-

-

Data Analysis: For each spectrum, identify the wavelength of maximum reflectance (λ_max). Plot λ_max as a function of temperature to generate a quantitative color-temperature calibration curve.

Applications in Research and Drug Development

The temperature-sensitive nature of cholesteryl esters makes them valuable in several high-technology fields.

-

Temperature Mapping: Thin films of cholesteric liquid crystals can be used for high-resolution thermal mapping of surfaces, such as integrated circuits or biological tissues.

-

Medical Diagnostics: Their sensitivity to small temperature variations has been explored for applications like skin temperature measurements to indicate underlying circulatory issues or inflammation.

-

Drug Delivery: While not a direct thermochromic application, cholesteryl esters are biocompatible lipids used to formulate drug delivery systems like nanoparticles and liposomes. Understanding their phase behavior is crucial for the stability and release characteristics of these formulations.

-

Sensors: These materials can be incorporated into sensors to detect temperature changes that may signal a chemical reaction, phase change, or environmental fluctuation.

Conclusion

Cholesteryl acetate serves as a foundational material for understanding the principles of thermochromism in cholesteric liquid crystals. Although its own liquid crystal phase is monotropic, the underlying relationship between temperature, helical pitch, and reflected color is characteristic of this entire class of materials. The quantitative characterization of these properties through techniques like DSC, PLM, and temperature-controlled spectrophotometry is essential for harnessing their capabilities in advanced applications, from microelectronics to innovative diagnostic and therapeutic systems.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular Expressions: Science, Optics and You - Intel Play QX3 Computer Microscope - Samples for Polarized Light Microscopy [micro.magnet.fsu.edu]

- 3. researchgate.net [researchgate.net]

- 4. Liquid Crystals [saylordotorg.github.io]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Phase Transition Temperatures of Pure Cholesteryl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase transition behavior of pure cholesteryl acetate (B1210297). It details the thermal transitions, the experimental protocols for their determination, and a structured presentation of the relevant data. This document is intended to be a valuable resource for professionals working with cholesteryl esters in various scientific and industrial applications.

Introduction

Cholesteryl acetate, an ester of cholesterol, is a fundamental compound in the study of liquid crystals and has historical significance in their discovery. Understanding its phase behavior is crucial for applications ranging from materials science to the formulation of lipid-based drug delivery systems. Unlike many other cholesteryl esters, pure cholesteryl acetate exhibits a relatively simple thermal behavior, which will be elucidated in this guide.

Phase Transition Behavior of Pure Cholesteryl Acetate

Pure cholesteryl acetate primarily undergoes a single, well-defined phase transition upon heating: melting from a crystalline solid directly into an isotropic liquid.[1][2] The literature consistently reports the melting point of cholesteryl acetate to be in the range of 112-114 °C.[3]

It is a critical point of distinction that, for highly purified cholesteryl acetate, a stable liquid crystalline phase (mesophase) is not observed during heating. The thermal energy at its melting point is sufficient to transition it directly into the disordered isotropic liquid state. However, some studies note that in less pure samples, or under conditions of supercooling, a monotropic cholesteric liquid crystal phase may be transiently observed upon cooling from the isotropic melt before crystallization occurs.[1][2] A monotropic phase is one that is only stable with respect to the crystal on cooling, not on heating.

Quantitative Phase Transition Data

The quantitative data for the phase transitions of pure cholesteryl acetate are summarized in the table below.

| Transition | Temperature (°C) | Notes |

| Melting Point (Solid to Isotropic Liquid) | 112 - 114 | This is the primary and typically only phase transition observed upon heating pure cholesteryl acetate. |

| Crystallization Point (Isotropic Liquid to Solid) | Variable | Dependent on cooling rate and purity. |

| Isotropic to Cholesteric (on cooling) | Not observed in pure samples under normal conditions. May appear in supercooled, less pure samples. | This is a monotropic transition and is not a characteristic of the pure, stable compound. |

Experimental Protocols for Phase Transition Analysis

The characterization of the phase behavior of cholesteryl acetate is primarily conducted using Differential Scanning Calorimetry (DSC) and Polarized Light Microscopy (PLM).

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. It is used to determine the temperature and enthalpy of transitions.

Objective: To determine the melting point and enthalpy of fusion of pure cholesteryl acetate.

Apparatus:

-

Differential Scanning Calorimeter

-

Aluminum or hermetically sealed pans

-

Microbalance

-

Pure cholesteryl acetate sample (typically 2-5 mg)

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of pure cholesteryl acetate into a clean DSC pan. Seal the pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 30 °C).

-

Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature significantly above the melting point (e.g., 130 °C).

-

Hold the sample at this temperature for a few minutes to ensure complete melting.

-

Cool the sample at a controlled rate (e.g., 5-10 °C/min) back to the starting temperature.

-

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic peak on the heating curve. The area under the peak corresponds to the enthalpy of fusion. The cooling curve is analyzed for any exothermic crystallization peaks.

Polarized Light Microscopy (PLM) with Hot Stage

PLM is a crucial technique for the direct visualization and identification of liquid crystal phases. Anisotropic materials, like liquid crystals, are birefringent and produce characteristic textures when viewed between crossed polarizers. Isotropic liquids, on the other hand, appear dark.

Objective: To visually confirm the transition from the crystalline solid to the isotropic liquid and to observe for any potential liquid crystal phases.

Apparatus:

-

Polarizing optical microscope

-

Hot stage with a temperature controller

-

Glass microscope slides and coverslips

-

Pure cholesteryl acetate sample

Procedure:

-

Sample Preparation: Place a small amount of cholesteryl acetate on a microscope slide and cover with a coverslip.

-

Microscope Setup: Place the slide on the hot stage of the polarizing microscope. Cross the polarizer and analyzer to achieve a dark field of view.

-

Heating Cycle:

-

Slowly heat the sample at a controlled rate (e.g., 2-5 °C/min).

-

Observe the sample through the microscope. The crystalline solid will be bright and show distinct crystal structures.

-

Upon reaching the melting point, the bright crystalline field will turn dark, indicating the transition to the isotropic liquid. Record this temperature.

-

-

Cooling Cycle:

-

Slowly cool the sample from the isotropic liquid state.

-

Observe for the appearance of any birefringent textures that would indicate the formation of a liquid crystal phase before crystallization. In pure cholesteryl acetate, typically only the direct crystallization from the isotropic liquid is observed.

-

Visualizing Phase Transitions and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the phase transition sequences.

Caption: Experimental workflow for the thermal analysis of cholesteryl acetate.

Caption: Phase transition sequence for pure cholesteryl acetate.

References

Cholesteryl acetate as a precursor in steroid synthesis.

An In-Depth Technical Guide to Cholesteryl Acetate (B1210297) as a Precursor in Steroid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Steroid hormones are a critical class of bioactive molecules, playing vital roles in physiological processes ranging from metabolism and inflammation to sexual development. The industrial and laboratory synthesis of these complex molecules relies on efficient and scalable chemical pathways. Cholesterol, the natural biological precursor to all steroid hormones, serves as a common starting material for semi-synthesis.[1][2][3] However, its free hydroxyl group at the C-3 position can interfere with reactions targeting other parts of the steroid nucleus or side chain.

To address this, the hydroxyl group is often protected. Cholesteryl acetate, the ester of cholesterol and acetic acid, is a fundamental precursor in steroid synthesis for this very reason. The acetate group serves as a robust and easily removable protecting group, rendering the C-3 hydroxyl inert to various oxidative and reactive conditions employed during synthesis.[4] This guide provides a technical overview of the key synthetic pathways starting from cholesteryl acetate, detailing the reaction sequences, experimental considerations, and available quantitative data for the synthesis of pivotal steroid intermediates and hormones.

Core Synthetic Pathways from Cholesteryl Acetate

The transformation of cholesteryl acetate into valuable steroid hormones like progesterone (B1679170) and testosterone (B1683101) involves several key stages, primarily focused on the strategic degradation of the C-17 aliphatic side chain.

Pathway I: Synthesis of Dehydroepiandrosterone (B1670201) (DHEA) Acetate

Dehydroepiandrosterone (DHEA) is a crucial intermediate, serving as a precursor to androgens and estrogens. The synthesis from cholesteryl acetate involves protecting the C5-C6 double bond followed by oxidative cleavage of the side chain.

The overall workflow involves three main stages:

-

Protection of the Δ⁵ Double Bond: The C5-C6 double bond is first protected via bromination to prevent its oxidation in the subsequent step. This results in the formation of cholesteryl acetate dibromide.

-

Oxidative Side-Chain Cleavage: The key step is the oxidation of the C-17 side chain. This is classically achieved using a strong oxidizing agent like chromium trioxide (CrO₃). This reaction cleaves the side chain to leave a ketone at C-17, yielding dehydroepiandrosterone acetate dibromide.

-

Deprotection (Debromination): The protecting bromine atoms are removed, typically with zinc dust in acetic acid, to regenerate the C5-C6 double bond and yield the final product, DHEA acetate.

References

- 1. Preparation of steroidal hormones with an emphasis on transformations of phytosterols and cholesterol - GRIN | Grin [grin.com]

- 2. Early steps in steroidogenesis: intracellular cholesterol trafficking: Thematic Review Series: Genetics of Human Lipid Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cellular cholesterol delivery, intracellular processing and utilization for biosynthesis of steroid hormones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of steroids | PPT [slideshare.net]

Methodological & Application

Application Notes and Protocols for the Preparation of Cholesteryl Acetate Liquid Crystal Displays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preparation of liquid crystal displays (LCDs) based on cholesteryl acetate (B1210297) and its mixtures. The information is intended for research and development purposes.

Introduction

Cholesteryl acetate is a derivative of cholesterol that exhibits liquid crystalline properties, specifically a cholesteric (or chiral nematic) phase.[1] In this phase, the elongated molecules are arranged in layers, with the average molecular orientation in each layer slightly twisted relative to the adjacent layers, forming a helical structure. This helical structure is responsible for the unique optical properties of cholesteric liquid crystals, including selective reflection of light of a specific wavelength, which results in iridescent colors. The pitch of this helix, and therefore the color of the reflected light, is highly sensitive to temperature.[1] This property makes cholesteryl acetate and other cholesteryl esters valuable materials for applications such as thermometers, sensors, and switchable windows.[1][2]

This document outlines the necessary materials, equipment, and step-by-step procedures for preparing both pure cholesteryl acetate and thermochromic cholesteryl ester mixture liquid crystal displays.

Data Presentation

Physical and Thermal Properties of Cholesteryl Acetate

| Property | Value | Reference |

| Chemical Formula | C₂₉H₄₈O₂ | [3] |

| Molecular Weight | 428.69 g/mol | |

| Appearance | White crystalline powder | |

| Melting Point | 112-114 °C | |

| Solid to Cholesteric Phase Transition | ~92 °C | [Approximation based on general cholesteryl ester behavior, specific DSC data for cholesteryl acetate is not readily available in the public domain] |

| Cholesteric to Isotropic Liquid Transition | ~115 °C | [Approximation based on general cholesteryl ester behavior, specific DSC data for cholesteryl acetate is not readily available in the public domain] |

Formulations of Thermochromic Cholesteryl Ester Mixtures

Mixtures of different cholesteryl esters are often used to achieve specific color-play temperature ranges. Below are examples of such mixtures.

| Formulation | Cholesteryl Oleyl Carbonate (wt%) | Cholesteryl Pelargonate (wt%) | Cholesteryl Benzoate (B1203000) (wt%) | Temperature Range for Color Play (°C) |

| Mixture A | 65% | 25% | 10% | 17-23 |

| Mixture B | 70% | 10% | 20% | 20-25 |

| Mixture C | 45% | 45% | 10% | 26.5-30.5 |

| Mixture D | 43% | 47% | 10% | 29-32 |

| Mixture E | 44% | 46% | 10% | 30-33 |

| Mixture F | 42% | 48% | 10% | 31-34 |

| Mixture G | 40% | 50% | 10% | 32-35 |

| Mixture H | 38% | 52% | 10% | 33-36 |

| Mixture I | 36% | 54% | 10% | 34-37 |

| Mixture J | 34% | 56% | 10% | 35-38 |

| Mixture K | 32% | 58% | 10% | 36-39 |

| Mixture L | 30% | 60% | 10% | 37-40 |

Data adapted from publicly available educational resources.

Experimental Protocols

Protocol 1: Preparation of Thermochromic Cholesteryl Ester Mixture

This protocol describes the preparation of a liquid crystal mixture that changes color with temperature.

Materials:

-

Cholesteryl oleyl carbonate

-

Cholesteryl pelargonate

-

Cholesteryl benzoate

-

Glass vials with caps

-

Spatula

-

Weighing balance (analytical)

-

Hot plate or heat gun

Procedure:

-

Weigh the desired amounts of cholesteryl oleyl carbonate, cholesteryl pelargonate, and cholesteryl benzoate according to the formulations in Table 2.2 and place them in a clean, dry glass vial.

-

Heat the vial on a hot plate or with a heat gun until the solid mixture melts completely, forming a clear liquid. Gently swirl the vial to ensure thorough mixing.

-

Once the mixture is homogeneous, remove the vial from the heat source.

-

The liquid crystal mixture can be used immediately for cell filling or stored in a sealed vial for later use. If stored, the mixture may need to be remelted before use.

Protocol 2: Fabrication of a Liquid Crystal Display Cell

This protocol details the construction of a basic liquid crystal cell for housing the cholesteryl acetate or its mixtures.

Materials and Equipment:

-

Indium Tin Oxide (ITO) coated glass substrates

-

Detergent solution (e.g., 5% Decon 90)

-

Deionized (DI) water

-

Isopropyl alcohol (IPA)

-

Ultrasonic bath

-

Nitrogen gas or clean compressed air source

-

Polyimide (PI) alignment layer solution (for planar alignment)

-

Spinner coater

-

Hot plate

-

Velvet cloth

-

UV-curable adhesive

-

Spacers (e.g., glass beads of desired diameter, typically 5-20 µm)

-

UV lamp

-

Liquid crystal material (from Protocol 3.1 or pure cholesteryl acetate)

-

Vacuum chamber (optional, for filling)

Procedure:

Step 1: Substrate Cleaning

-

Place the ITO-coated glass substrates in a beaker with a detergent solution and sonicate in an ultrasonic bath for 15 minutes.

-

Rinse the substrates thoroughly with DI water.

-

Sonicate the substrates in acetone for 15 minutes.

-

Sonicate the substrates in isopropyl alcohol for 15 minutes.

-

Rinse the substrates again with DI water.

-

Dry the substrates using a stream of nitrogen gas or clean compressed air.

Step 2: Alignment Layer Deposition

-

Place a cleaned ITO substrate on the chuck of a spin coater.

-

Dispense a small amount of the polyimide solution onto the center of the substrate.

-

Spin coat the polyimide solution at a suitable speed (e.g., 3000 rpm for 30 seconds) to achieve a uniform layer.

-

Transfer the coated substrate to a hot plate and bake it according to the polyimide manufacturer's instructions (a typical process involves a soft bake at ~80-100°C for a few minutes followed by a hard bake at ~180-230°C for 1 hour to cure the polyimide).

-

Repeat for the second substrate.

Step 3: Alignment Layer Rubbing

-

Secure a piece of velvet cloth over a flat surface or a rubbing machine.

-

Gently rub the cured polyimide surface of each substrate in a single direction. This creates micro-grooves that will align the liquid crystal molecules.

-

The rubbing direction on the two substrates should be anti-parallel for a simple planar cell.

Step 4: Cell Assembly

-

Mix a small quantity of spacers with the UV-curable adhesive.

-

Apply a thin line of the adhesive/spacer mixture along the edges of one of the substrates, leaving a small gap for filling.

-

Place the second substrate on top of the first, with the alignment layers facing each other and the rubbing directions anti-parallel.

-

Gently press the substrates together and use clamps to hold them in place.

-

Expose the edges of the cell to a UV lamp to cure the adhesive and seal the cell.

Step 5: Liquid Crystal Filling

-

Heat the prepared liquid crystal material to its isotropic liquid phase.

-

Place a drop of the isotropic liquid crystal at the filling gap of the empty cell.

-

Allow the liquid crystal to fill the cell via capillary action. This can be expedited by placing the cell in a vacuum chamber, evacuating it, and then allowing atmospheric pressure to push the liquid crystal in.

-

Once the cell is filled, seal the filling gap with a small amount of UV-curable adhesive and cure it with the UV lamp.

-

Slowly cool the filled cell to room temperature.

Visualization

Experimental Workflow

The following diagram illustrates the overall workflow for preparing a cholesteryl acetate liquid crystal display.

Temperature-Phase Relationship of Cholesteryl Acetate

This diagram shows the relationship between temperature and the different phases of a typical cholesteric liquid crystal like cholesteryl acetate.

References

Application Notes and Protocols for GC-MS Analysis Using Cholesteryl Acetate as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone analytical technique for the precise quantification of a wide array of compounds in complex biological matrices. The accuracy of GC-MS quantification is significantly enhanced by the use of an internal standard (IS), a compound added in a known quantity to samples, calibration standards, and quality controls. The IS helps to correct for variations in sample preparation and instrument response.

This document provides detailed application notes and protocols for the use of cholesteryl acetate (B1210297) as an internal standard in the GC-MS analysis of cholesterol and its precursors, such as lanosterol (B1674476) and lathosterol (B1674540). Cholesteryl acetate is a suitable internal standard for this application due to its structural similarity to the target analytes, its chemical stability, and its distinct chromatographic and mass spectrometric properties, which allow for its separation and selective detection.

Analyte and Internal Standard Properties

A summary of the key properties of the target analytes and the proposed internal standard is presented in Table 1. This information is crucial for method development and data interpretation.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (as TMS derivatives) |

| Cholesterol | C₂₇H₄₆O | 386.65 | m/z 458 (M+), 368, 329, 129 |

| Lanosterol | C₃₀H₅₀O | 426.72 | m/z 498 (M+), 393 |

| Lathosterol | C₂₇H₄₆O | 386.65 | m/z 458 (M+), 343 |

| Cholesteryl Acetate (IS) | C₂₉H₄₈O₂ | 428.69 | m/z 368, 353 |

Experimental Protocols

This section details the complete workflow for the quantitative analysis of cholesterol, lanosterol, and lathosterol in a biological matrix (e.g., serum or plasma) using cholesteryl acetate as an internal standard.

Materials and Reagents

-

Solvents: Hexane (B92381), isopropanol, methanol, chloroform (B151607) (all HPLC or GC grade)

-

Reagents: Potassium hydroxide (B78521) (KOH), pyrogallol, N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

-

Standards: Cholesterol, lanosterol, lathosterol, and cholesteryl acetate (all >98% purity)

Sample Preparation: Lipid Extraction and Saponification

-

Spiking with Internal Standard: To 100 µL of serum/plasma, add 20 µL of cholesteryl acetate internal standard solution (50 µg/mL in ethanol).

-

Saponification: Add 1 mL of freshly prepared 1 M KOH in 90% ethanol (B145695) containing 1% pyrogallol. Vortex vigorously for 30 seconds.

-

Incubation: Incubate the mixture at 60°C for 1 hour to hydrolyze cholesteryl esters to free cholesterol.

-

Extraction: After cooling to room temperature, add 1 mL of deionized water and 3 mL of hexane. Vortex for 2 minutes.

-

Phase Separation: Centrifuge at 1500 x g for 5 minutes to separate the layers.

-

Collection: Carefully transfer the upper hexane layer to a clean glass tube.

-

Re-extraction: Repeat the extraction (steps 4-6) with another 3 mL of hexane and combine the hexane fractions.

-

Drying: Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen at 40°C.

Derivatization

-

To the dried lipid extract, add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.

-

Cap the vial tightly and heat at 70°C for 30 minutes to convert the hydroxyl groups of the sterols to their trimethylsilyl (B98337) (TMS) ethers.

-

After cooling, the sample is ready for GC-MS analysis.

GC-MS Parameters

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890B GC or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 280°C |

| Injection Volume | 1 µL (splitless mode) |

| Oven Program | Initial 180°C for 1 min, ramp at 20°C/min to 280°C, hold for 10 min, then ramp at 10°C/min to 300°C and hold for 5 min. |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| Ion Source | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Selected Ion Monitoring (SIM) Parameters

| Analyte | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| Cholesterol-TMS | 329 | 458, 368 |

| Lanosterol-TMS | 393 | 498 |

| Lathosterol-TMS | 343 | 458 |

| Cholesteryl Acetate (IS) | 368 | 353 |

Method Validation and Data Presentation

The use of cholesteryl acetate as an internal standard requires thorough validation to ensure the accuracy and reliability of the quantitative results. The following validation parameters should be assessed.

Linearity

Prepare calibration standards containing known concentrations of cholesterol, lanosterol, and lathosterol, and a fixed concentration of the cholesteryl acetate internal standard. The concentration ranges should be relevant to the expected concentrations in the samples.

Table 2: Example Calibration Curve Data

| Analyte | Concentration Range (µg/mL) | R² |

| Cholesterol | 0.5 - 200 | > 0.995 |

| Lanosterol | 0.05 - 10 | > 0.995 |

| Lathosterol | 0.05 - 10 | > 0.995 |

Precision and Accuracy

Analyze quality control (QC) samples at low, medium, and high concentrations within the calibration range on the same day (intra-day) and on different days (inter-day).

Table 3: Precision and Accuracy Data

| Analyte | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |

| Cholesterol | Low | < 10% | < 15% | 85 - 115% |

| Medium | < 10% | < 15% | 85 - 115% | |

| High | < 10% | < 15% | 85 - 115% | |

| Lanosterol | Low | < 10% | < 15% | 85 - 115% |

| Medium | < 10% | < 15% | 85 - 115% | |

| High | < 10% | < 15% | 85 - 115% | |

| Lathosterol | Low | < 10% | < 15% | 85 - 115% |

| Medium | < 10% | < 15% | 85 - 115% | |

| High | < 10% | < 15% | 85 - 115% |

Recovery

The recovery of the internal standard should be consistent across different sample matrices to ensure that it effectively corrects for losses during sample preparation.

Table 4: Internal Standard Recovery

| Matrix | Cholesteryl Acetate Recovery (%) | %RSD |

| Serum | 85 - 110% | < 15% |

| Plasma | 85 - 110% | < 15% |

Visualizations

Experimental Workflow

The following diagram illustrates the complete experimental workflow from sample preparation to data analysis.

Caption: GC-MS analysis workflow.

Method Validation Logic

This diagram outlines the logical relationship between the different components of the method validation process.

Caption: Method validation components.

Conclusion

Cholesteryl acetate demonstrates strong potential as an internal standard for the GC-MS quantification of cholesterol and its precursors. Its chemical properties and chromatographic behavior make it a reliable choice for correcting analytical variability. The protocols and validation framework provided in this document offer a comprehensive guide for researchers to implement this method, ensuring the generation of high-quality, reproducible data in metabolomics and clinical research. As with any analytical method, thorough validation in the specific matrix of interest is essential for achieving accurate and reliable results.

Cholesteryl acetate sample preparation for NMR spectroscopy.

An Application Note on the Preparation of Cholesteryl Acetate (B1210297) Samples for NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure and dynamics of chemical compounds. For complex molecules like cholesteryl acetate, obtaining high-resolution NMR spectra is critically dependent on meticulous sample preparation.[1][2] Cholesteryl acetate's structure, featuring a rigid steroid core and a flexible side chain, results in complex ¹H and ¹³C NMR spectra with significant signal overlap, often necessitating two-dimensional (2D) NMR techniques for complete assignment.[1] This application note provides detailed protocols for the preparation of high-quality cholesteryl acetate samples suitable for a range of NMR experiments.

Materials and Equipment

Materials:

-

Cholesteryl Acetate (solid)

-

Deuterated Solvents (e.g., Chloroform-d, CDCl₃) with high isotopic purity (≥99.8%)[3][4]

-

High-quality 5 mm NMR tubes

-

NMR caps

-

Pasteur pipettes

-

Filter material (e.g., Kimwipe or glass wool)

-

Vials for sample dissolution

-

Acetone for cleaning

Equipment:

-

Analytical balance

-

Fume hood

-

Vortex mixer

-

Ultrasonic bath (for cleaning)

-

Nitrogen gas line (for drying)

-

NMR Spectrometer

Experimental Workflow Diagram

Caption: Experimental workflow for cholesteryl acetate NMR sample preparation.

Protocols

Protocol 1: Standard Sample Preparation

This protocol is suitable for routine ¹H and ¹³C NMR analysis of cholesteryl acetate.

-

Cleaning the NMR Tube: Ensure the NMR tube is impeccably clean. Wash with acetone, followed by distilled water, and dry thoroughly in an oven at a temperature not exceeding 100°C or by passing a stream of filtered nitrogen gas through it. Before use, clean the outside of the tube's lower portion with a lint-free wipe (e.g., Kimwipe) moistened with acetone.

-

Weighing the Sample: Accurately weigh the cholesteryl acetate solid. For a standard ¹H NMR spectrum, 5-25 mg is typically sufficient. For ¹³C NMR, which is inherently less sensitive, a higher concentration is required; aim for a nearly saturated solution, which may require up to 40-60 mg of the compound.

-

Dissolution: Transfer the weighed solid into a clean, dry vial. Using a pipette, add approximately 0.6 mL of the chosen deuterated solvent (Chloroform-d, CDCl₃, is commonly used for cholesteryl acetate). Gently vortex the vial to ensure complete dissolution.

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution directly into the NMR tube. This can be achieved by passing the solution through a Pasteur pipette containing a small, tightly packed plug of Kimwipe or glass wool.

-

Volume Adjustment: The final volume of the solution in the NMR tube should be sufficient to cover the NMR coil, typically a height of 4-5 cm (approximately 0.6-0.8 mL for a 5 mm tube). Consistent sample height minimizes the need for extensive re-shimming between samples.

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly near the top.

Protocol 2: Sample Degassing (Optional)

Dissolved paramagnetic oxygen (O₂) can broaden NMR signals. For high-resolution experiments or studies of relaxation phenomena, degassing the sample is recommended. The freeze-pump-thaw method is most effective.

-

Prepare the sample in the NMR tube as described in Protocol 1.

-

Attach the NMR tube to a vacuum line.

-

Freeze the sample by carefully immersing the bottom of the tube in liquid nitrogen.

-

Once frozen solid, open the tube to the vacuum to pump away the air in the headspace.

-

Close the tube to the vacuum and thaw the sample. You may see bubbles of dissolved gas being released.

-

Repeat this freeze-pump-thaw cycle at least three times to ensure thorough removal of dissolved oxygen.

-

Finally, seal the NMR tube (if using a flame-sealable tube) or securely cap it.

Quantitative Data and Parameters

Table 1: Recommended Sample Concentrations and Volumes

| Parameter | ¹H NMR | ¹³C NMR | 2D NMR (COSY, HSQC) |

| Sample Mass | 5 - 25 mg | 40 - 60 mg (or saturated) | 20 - 60 mg |

| Solvent Volume | ~0.6 mL | ~0.6 mL | ~0.6 mL |

| Final Solution Depth | 4 - 5 cm | 4 - 5 cm | 4 - 5 cm |

Table 2: Recommended Deuterated Solvents

| Solvent | Formula | Properties | Typical Use Case |

| Chloroform-d | CDCl₃ | Non-polar, low dielectric constant. Excellent for dissolving cholesteryl acetate. | Routine ¹H and ¹³C NMR of organic compounds. |

| Dimethyl Sulfoxide-d₆ | DMSO-d₆ | Polar aprotic, excellent solubility. | Analysis of a wide range of organic molecules, especially when higher polarity is needed. |

| Methanol-d₄ | CD₃OD | Polar protic solvent. | Used when specific solvent interactions are being studied or for samples insoluble in CDCl₃. |

| Benzene-d₆ | C₆D₆ | Aromatic solvent, can induce significant shifts in proton resonances (aromatic solvent-induced shifts, ASIS), which can help resolve overlapping signals. | Resolving complex, overlapping regions of the ¹H spectrum. |

Table 3: Typical NMR Acquisition Parameters (Starting Point)

The following parameters are based on studies of cholesterol and can be adapted for cholesteryl acetate. They are provided as a starting point and should be optimized for the specific instrument and sample.

| Parameter | ¹H NMR (1D) | ¹³C NMR (1D) |

| Spectrometer Frequency | 700 MHz (example) | 176 MHz (example) |

| Pulse Program | Standard 1D pulse (e.g., zg30) | Proton-decoupled (e.g., zgpg30) |

| Number of Scans (NS) | 8 - 512 (concentration dependent) | 512 or more |

| Relaxation Delay (D1) | 2 - 5 s | 2 s |

| Acquisition Time (AQ) | ~2.3 s | ~0.9 s |

| Spectral Width (SW) | ~14 ppm | ~200 ppm |

| Temperature | 25 °C (298 K) | 25 °C (298 K) |

Solvent Selection Logic

Caption: Decision tree for selecting a suitable deuterated solvent.

References

- 1. 2D Assignment of cholesteryl acetate [chem.ch.huji.ac.il]

- 2. NMR Sample Preparation [nmr.chem.umn.edu]

- 3. Nuclear Magnetic Resonance (NMR) Study for the Detection and Quantitation of Cholesterol in HSV529 Therapeutic Vaccine Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

Application Notes and Protocols for Incorporating Cholesteryl Acetate into Liposomes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile, self-assembled vesicular structures composed of one or more lipid bilayers, which have garnered significant attention as drug delivery vehicles. Their ability to encapsulate both hydrophilic and lipophilic compounds, coupled with their biocompatibility and biodegradability, makes them ideal candidates for targeted drug delivery, improving therapeutic efficacy while minimizing systemic toxicity. The physicochemical properties of liposomes, such as membrane fluidity, stability, and drug retention, can be modulated by incorporating various lipids and other molecules into the bilayer.

Cholesteryl acetate (B1210297), an ester of cholesterol, is a lipophilic molecule that can be incorporated into the lipid bilayer of liposomes. Similar to cholesterol, it is expected to influence the packing of phospholipids, thereby affecting the mechanical rigidity and permeability of the membrane. The inclusion of cholesteryl acetate can potentially enhance the stability of the liposome (B1194612) structure and control the release of encapsulated therapeutic agents. This document provides a detailed protocol for the incorporation of cholesteryl acetate into liposomes using the thin-film hydration method, followed by characterization techniques to ensure the quality and desired properties of the resulting formulation.

Experimental Protocols

Protocol 1: Preparation of Cholesteryl Acetate Liposomes by Thin-Film Hydration

This protocol describes a widely used method for preparing liposomes containing cholesteryl acetate. The thin-film hydration technique involves the dissolution of lipids in an organic solvent, followed by evaporation to form a thin lipid film, which is then hydrated with an aqueous solution to form liposomes.[1][2][3]

Materials:

-

Phosphatidylcholine (PC) or other desired phospholipid

-

Cholesteryl Acetate (CA)

-